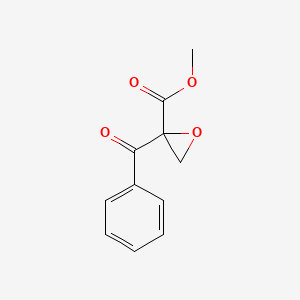
Methyl 2-benzoyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-benzoyloxirane-2-carboxylate is an organic compound with the molecular formula C({11})H({10})O(_{4}). It is characterized by the presence of an oxirane ring (epoxide) attached to a benzoyl group and a methyl ester group. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-benzoyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of methyl cinnamate using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired epoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the efficiency and safety of the production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-benzoyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the compound can yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide (H({2})), and other peracids.
Reduction: Lithium aluminum hydride (LiAlH({4})).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while nucleophilic substitution can produce a variety of substituted oxiranes.
Aplicaciones Científicas De Investigación
Methyl 2-benzoyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of polymers and resins, where its epoxide functionality is exploited for cross-linking and curing processes.
Mecanismo De Acción
The mechanism by which methyl 2-benzoyloxirane-2-carboxylate exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is central to its role in chemical synthesis and its biological activity. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme interactions in biological systems or cross-linking reactions in industrial applications.
Comparación Con Compuestos Similares
Methyl 2-benzoyloxirane-2-carboxylate can be compared with other epoxide-containing compounds, such as:
Methyl 2,3-epoxypropanoate: Similar in structure but lacks the benzoyl group, leading to different reactivity and applications.
Phenyl glycidyl ether: Contains an epoxide ring and a phenyl group, but the ether linkage differentiates its chemical behavior.
Styrene oxide: Another epoxide with a phenyl group, but without the ester functionality, resulting in distinct reactivity patterns.
The uniqueness of this compound lies in its combination of an epoxide ring with both a benzoyl and a methyl ester group, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
131469-58-4 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
methyl 2-benzoyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-14-10(13)11(7-15-11)9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clave InChI |
WUDOEGUKYOMTKY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CO1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


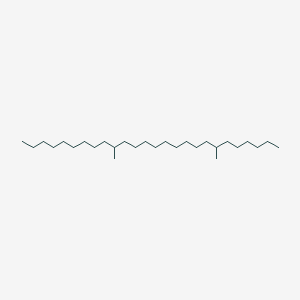
![4-Chlorobenzo[h]quinoline](/img/structure/B14269840.png)
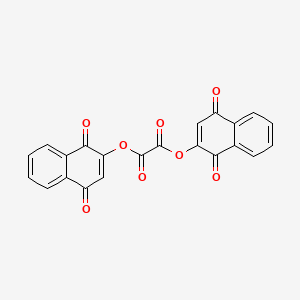
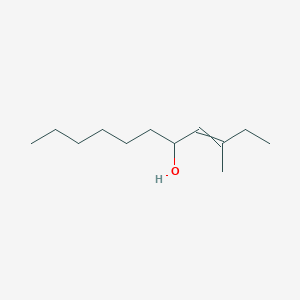

![(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate](/img/structure/B14269865.png)

![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)
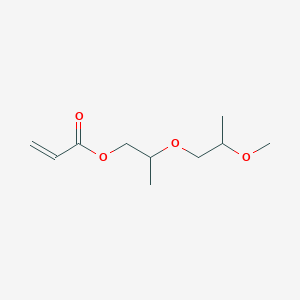
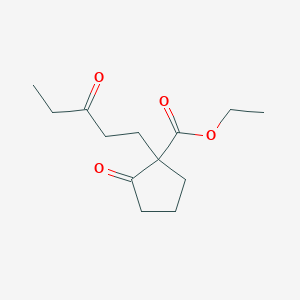
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
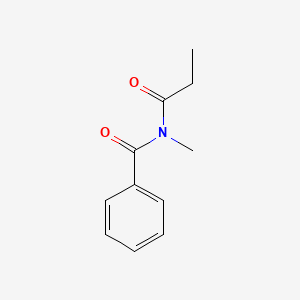
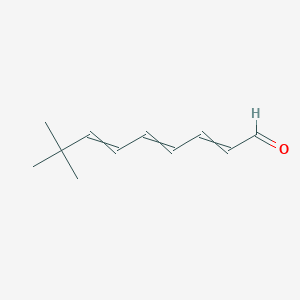
![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
